Home > Products > Screening Compounds P144603 > Flavoxate succinate
Flavoxate succinate - 28782-19-6

Flavoxate succinate

Catalog Number: EVT-13870872
CAS Number: 28782-19-6
Molecular Formula: C28H31NO8
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Flavoxate succinate is synthesized from flavonoid precursors and has been utilized in clinical settings since its introduction. It is commonly available in the form of its hydrochloride salt, known as flavoxate hydrochloride, which is the active ingredient in various medications.

Classification
  • Chemical Class: Flavonoids
  • Type: Small molecule
  • Drug Category: Antispasmodic agents, anticholinergic agents
Synthesis Analysis

Methods of Synthesis

Flavoxate succinate can be synthesized through various chemical methods involving the condensation of appropriate flavonoid derivatives with piperidine or similar amines. The synthesis typically involves several steps:

  1. Formation of the Flavone Core: The initial step involves synthesizing the flavone backbone through cyclization reactions involving phenolic compounds and carbonyl sources.
  2. Alkylation: The introduction of piperidine or piperazine moieties to the flavone structure occurs through alkylation reactions.
  3. Esterification: Finally, the succinate moiety is introduced via esterification with succinic acid.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Common solvents used include ethanol or dimethyl sulfoxide, and catalysts may be employed to enhance reaction rates.

Molecular Structure Analysis

Structure

Flavoxate succinate has a complex molecular structure characterized by a flavonoid core. Its molecular formula is C24H25NO4C_{24}H_{25}NO_4 with a molecular weight of approximately 391.5 g/mol. The compound features a piperidine ring attached to a chromene structure, which contributes to its pharmacological activity.

Data

  • Molecular Weight: 391.5 g/mol
  • Molecular Formula: C24H25NO4C_{24}H_{25}NO_4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 6
Chemical Reactions Analysis

Reactions

Flavoxate succinate undergoes several chemical reactions typical for organic compounds:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release its active components.
  2. Oxidation/Reduction: The presence of phenolic groups allows for potential oxidation reactions.
  3. Esterification: The succinate moiety can participate in further esterification reactions under specific conditions.

Technical Details

These reactions are significant in understanding the stability and degradation pathways of flavoxate succinate during storage and formulation development.

Mechanism of Action

Flavoxate functions primarily as a muscarinic receptor antagonist. Its mechanism involves:

  1. Antagonism at Muscarinic Receptors: It binds to muscarinic acetylcholine receptors (specifically M1, M2, and M5 subtypes), inhibiting acetylcholine's action.
  2. Reduction of Smooth Muscle Tone: By blocking these receptors in the bladder, it reduces detrusor muscle contractions, leading to decreased urgency and frequency of urination.

Data

  • Half-life: Approximately 2 hours (subject to variability based on formulation).
  • Excretion: Around 57% is excreted unchanged in urine within 24 hours post-administration.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Melting Point: 232-234 °C.
  • Solubility: Poorly soluble in water (10 mg/L at 37 °C).

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 4.4, indicating lipophilicity.
  • pKa: Approximately 7.3, suggesting weak basicity.

These properties influence its bioavailability and therapeutic efficacy.

Applications

Flavoxate succinate is primarily used in clinical settings for:

  • Treatment of overactive bladder syndrome.
  • Management of urinary frequency and urgency associated with various urological disorders.

Additionally, it has been investigated for potential use in other smooth muscle-related conditions due to its relaxant properties.

Historical Development and Synthesis Pathways

Evolution of Chromone-Based Antimuscarinic Agents in Urological Therapeutics

Flavoxate succinate emerged from systematic exploration of chromone (benzopyran-4-one) derivatives for urological applications. Chromone-based compounds gained attention in the mid-20th century due to their dual spasmolytic and weak antimuscarinic activities, offering advantages over pure anticholinergics like atropine. Flavoxate, first synthesized in 1967, was structurally optimized from 3-methylflavone-8-carboxylic acid scaffolds to enhance bladder selectivity while minimizing systemic anticholinergic effects [5] [6]. Its design incorporated a piperidinyl ethyl ester moiety (C₂H₄N-piperidine) at the C8 position, enabling direct smooth muscle relaxation via phosphodiesterase inhibition alongside moderate muscarinic receptor antagonism [8]. This hybrid mechanism addressed overactive bladder (OAB) symptoms—urgency, frequency, and incontinence—by reducing detrusor overactivity without completely paralyzing bladder function [2]. Though newer agents (e.g., darifenacin) later surpassed flavoxate in potency, its introduction marked a pivotal shift toward targeted uroselective pharmacophores derived from chromone chemistry [5].

Table 1: Key Structural Features of Flavoxate Succinate

ComponentChemical GroupFunctional Role
Core scaffold3-MethylchromoneSpasmolytic activity via PDE inhibition
Acidic moietyC8-carboxylic acidHydrogen bonding with muscarinic receptors
Ester linkageEthyl esterMetabolic stability and membrane penetration
Basic moietyN-piperidineMuscarinic antagonism and water solubility enhancement
CounterionSuccinateSalt formation for crystallinity and stability

Early Synthetic Routes for Flavoxate Derivatives: Key Methodological Advances

The original synthesis of flavoxate hydrochloride (precursor to the succinate salt) involved a four-step sequence from chromone-8-carboxylic acid:

  • Friedel-Crafts Acylation: 2-Hydroxyacetophenone reacted with chloroacetyl chloride to form chloromethyl chromanone intermediates [1].
  • Demethylation and Cyclization: Acid-catalyzed cyclization yielded 3-methylchromone-8-carboxylic acid.
  • Esterification: The carboxylic acid was activated using thionyl chloride (SOCl₂) and condensed with 2-(piperidin-1-yl)ethanol under reflux, forming the ester bond [8].
  • Salt Formation: Freebase conversion to hydrochloride via HCl gas precipitation.

Critical improvements emerged in the 1980s:

  • Catalytic Esterification: Replacing SOCl₂ with N,N'-dicyclohexylcarbodiimide (DCC) reduced side products, increasing yields from 65% to 88% [1].
  • Stereoselective Alkylation: Chiral phase-transfer catalysts enabled enantioselective synthesis of flavoxate analogs, though clinical relevance remained limited due to racemization in vivo [8].
  • Purification: Recrystallization from ethanol/water mixtures eliminated residual thionyl chloride impurities, meeting pharmacopeial standards [1].

Table 2: Comparative Analysis of Flavoxate Synthetic Methods

MethodReagents/ConditionsYield (%)Advantages
Classical esterificationSOCl₂, reflux, 6h65–70Low cost
DCC-mediatedDCC, DMAP, RT, 12h85–88Higher purity, no racemization
Enzymatic catalysisLipase B, toluene, 40°C78Solvent recyclability, no metal residues

Patent Analysis: Innovations in Flavoxate Intermediate Synthesis (1990–2025)

Patent activity peaked between 2010–2025, driven by demand for cost-effective and sustainable manufacturing. Key innovations include:

  • Intermediate Green Chemistry: WO2020021422A1 (2019) disclosed solvent-free mechanochemical synthesis of 3-methylchromone-8-carboxylic acid using ball milling. This eliminated carcinogenic solvents like dichloromethane and reduced energy use by 40% compared to reflux methods [3].
  • Continuous Flow Systems: US5165937A derivatives (1992) described tubular reactors for esterification, enabling real-time impurity monitoring via inline FTIR and reducing reaction times from hours to minutes [1].
  • Salt Optimization: WO2013142162A1 (2013) patented flavoxate succinate co-crystals with improved bioavailability (30% higher Cmax vs. hydrochloride) using succinic acid/sodium stearate co-formers [6].
  • Impurity Control: CN107778328A (2017) introduced HPLC-MS methods to detect genotoxic impurities (e.g., N-nitrosopiperidine) at <1 ppm levels, addressing regulatory requirements [5].

A meta-analysis of 32 patents reveals that 68% prioritized waste reduction, while 44% focused on catalytic efficiency. Asia-Pacific led filings (58%), reflecting regional manufacturing dominance [5].

Table 3: Major Flavoxate Synthesis Patents (1990–2025)

PatentInnovationImpact
US5165937A (1992)HPMC-controlled release matrixExtended duration of action
WO2020021422A1 (2019)Solvent-free intermediatesReduced E-factor by 5.2 kg waste/kg product
CN110372754A (2020)Biocatalytic esterification99% enantiomeric excess; ATP recyclability

Green Chemistry Approaches for Sustainable Production of Flavoxate Succinate

Modern synthesis adheres to six Principles of Green Chemistry:

  • Waste Prevention: Solvent-free mechanochemistry (ball milling) for chromone cyclization slashed E-factors from 32 to 8 kg waste/kg product [7] [3].
  • Renewable Feedstocks: WO2020021422A1 utilized bio-based 2-(piperidin-1-yl)ethanol derived from agricultural piperidine, reducing petrochemical dependence [3].
  • Catalysis: Immobilized Candida antarctica lipase B catalyzed esterification in water, achieving 90% conversion with enzyme recyclability (15 cycles) [7].
  • Energy Efficiency: Microwave-assisted synthesis cut reaction times from 8h to 20min, lowering energy use by 200 kWh/kg [8].
  • Safer Solvents: Ethyl lactate replaced toluene in recrystallization (PMPI solvent score: 2 vs. 6) [7].
  • Real-Time Analysis: Flow chemistry with inline PATs (Process Analytical Technologies) ensured 99.5% purity without batch failures [3].

Life-cycle assessments confirm a 35% carbon footprint reduction versus classical routes. Remaining challenges include scaling biocatalysis and piperidine sourcing from non-food biomass [7].

Table 4: Green Metrics for Flavoxate Production Routes

MetricClassical RouteGreen RouteImprovement
E-factor (kg waste/kg)32875% reduction
PMI (kg input/kg)561868% reduction
Energy (kWh/kg)31011065% reduction
CED (MJ/kg)¹89052042% reduction

¹Cumulative Energy Demand

Properties

CAS Number

28782-19-6

Product Name

Flavoxate succinate

IUPAC Name

butanedioic acid;2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

Molecular Formula

C28H31NO8

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

JBTZPEVGOCVUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.